[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]amine hydrochloride
Description
[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]amine hydrochloride is a synthetic phenoxyethylamine derivative characterized by a 2,4-dichloro-3,5-dimethylphenyl group attached to an ethylamine backbone, with a hydrochloride counterion. Its molecular formula is C₁₁H₁₅Cl₃NO (calculated from the systematic name and hydrochloride addition). The compound's structural features include:
- A dichlorinated aromatic ring (2,4-dichloro substitution).
- Methyl groups at the 3- and 5-positions of the phenyl ring.
- An ethylamine chain linked via an ether oxygen.
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(2,4-dichloro-3,5-dimethylphenoxy)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2NO.ClH/c1-6-5-8(14-4-3-13)10(12)7(2)9(6)11;/h5H,3-4,13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYIXNBNJZAGQRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1Cl)C)Cl)OCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]amine hydrochloride typically involves the reaction of 2,4-dichloro-3,5-dimethylphenol with ethylene oxide to form the corresponding phenoxyethanol. This intermediate is then reacted with ammonia or an amine to yield the desired phenoxyethylamine. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. Advanced techniques like continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine substituents on the 2,4-dichloro-3,5-dimethylphenyl group undergo nucleophilic aromatic substitution (NAS) under specific conditions:
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Hydroxylation : Reacts with aqueous NaOH (2.5 M) at 60°C in toluene/water biphasic systems, yielding hydroxylated derivatives in 64% efficiency when catalyzed by tetrabutylammonium bromide .
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Alkoxy Exchange : Substitution with alkoxide ions (e.g., methoxide) occurs in polar aprotic solvents (DMF, DMSO) at 80–100°C, forming ether derivatives.
Key Mechanistic Factors :
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Electron-withdrawing methyl groups at positions 3 and 5 activate the aromatic ring toward NAS.
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Steric hindrance from dimethyl groups slows para-substitution, favoring meta-directed reactivity.
Alkylation and Amination
The primary amine group participates in alkylation and amination reactions:
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Competing Pathways : Steric bulk on the amine (e.g., diethyl vs. dimethyl) influences intramolecular cyclization rates. Dimethylamine derivatives favor aziridinium ion formation, reducing etherification efficiency .
Acid-Base Reactions
The hydrochloride salt undergoes neutralization in basic media:
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Deprotonation with NaOH (pH >10) liberates the free amine, which is susceptible to oxidation and aerial degradation.
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Reformulation as other salts (e.g., sulfate, citrate) is achievable via ion-exchange chromatography.
Condensation Reactions
The amine group reacts with carbonyl compounds:
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Schiff Base Formation : Condenses with aldehydes (e.g., benzaldehyde) in ethanol under reflux, yielding imines (λ_max = 280–320 nm). Reaction efficiency depends on aldehyde electrophilicity (electron-deficient aldehydes: >85% yield).
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Amide Coupling : Reacts with activated acyl chlorides (e.g., acetyl chloride) in dichloromethane at 0–25°C, producing N-acylated derivatives. CDI-mediated coupling enhances selectivity .
Reductive Amination
Under hydrogenation conditions (H₂, 50 psi, Pd/C catalyst):
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Reduces imine intermediates to secondary amines without affecting aromatic chlorides.
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Reaction tolerates diverse R-groups (alkyl, aryl) with yields >75%.
Stability Under Reactive Conditions
Thermal Stability : Decomposes above 200°C via Hoffmann elimination, releasing ethylene and forming 2,4-dichloro-3,5-dimethylphenol.
Photolytic Sensitivity : UV irradiation (254 nm) induces homolytic C-Cl bond cleavage, generating radical intermediates detectable by EPR spectroscopy.
This compound’s reactivity is highly tunable through modifications to reaction solvents, catalysts, and substituent electronic profiles. Experimental protocols should prioritize phase-transfer catalysts for NAS and sterically unhindered amines for alkylation to minimize side reactions.
Scientific Research Applications
Medicinal Chemistry
The compound is explored as a lead structure in drug development due to its ability to modify biological activity through structural alterations. Its potential therapeutic applications include:
- Neurological Disorders : Research indicates that it may inhibit dopamine beta-hydroxylase, increasing dopamine levels, which is significant for treating conditions like depression and schizophrenia.
- Anticancer Properties : Preliminary studies suggest that derivatives of this compound could exhibit anticancer activity by interacting with specific cellular pathways involved in tumor growth .
Biological Studies
In biological research, [2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]amine hydrochloride is utilized to understand its effects on various cellular processes:
- Cell Signaling Pathways : It has been used to study interactions with neurotransmitter systems, influencing signaling pathways that are crucial for cell communication and function.
- Pharmacological Effects : The compound's mechanism of action involves binding to specific receptors or enzymes, modulating their activity and impacting biochemical pathways relevant to health and disease.
Industrial Applications
In the industrial sector, this compound serves as a precursor for producing specialty chemicals and materials:
- Polymer Production : Its properties make it valuable in synthesizing polymers and coatings used in various applications.
- Agrochemicals : It is also being investigated for use in developing agrochemicals that can enhance crop protection and yield.
Data Table: Applications Overview
| Application Area | Specific Uses | Key Findings/Notes |
|---|---|---|
| Medicinal Chemistry | Drug development for neurological disorders | Inhibits dopamine beta-hydroxylase; potential antidepressant effects |
| Biological Studies | Interaction studies with neurotransmitter systems | Modulates cell signaling pathways; impacts various cellular processes |
| Industrial Production | Synthesis of polymers and agrochemicals | Valuable precursor for specialty chemicals; enhances material properties |
Case Study 1: Neuropharmacological Research
A study published in a peer-reviewed journal examined the effects of this compound on dopamine levels in rodent models. The results indicated a significant increase in dopamine concentration correlating with behavioral changes associated with mood enhancement.
Case Study 2: Anticancer Activity
Research conducted at a leading cancer research institute explored the compound's derivatives against various cancer cell lines. The findings demonstrated that certain modifications of the compound led to increased cytotoxicity against breast cancer cells, suggesting its potential as a chemotherapeutic agent.
Mechanism of Action
The mechanism of action of [2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]amine hydrochloride involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and influencing cellular pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Phenoxyethylamine Derivatives
(a) Dopamine Hydrochloride (C₈H₁₂ClNO₂)
- Structure: Features a 3,4-dihydroxyphenyl group instead of dichloro-dimethylphenoxy.
- Properties: Freely soluble in water and methanol; used as a cardiovascular drug .
- Key Difference : The absence of halogen substituents in dopamine enhances hydrophilicity, contrasting with the target compound's lipophilic dichloro-dimethyl groups.
(b) ({3,5-Dimethyl-4-[(3-methylphenyl)methoxy]phenyl}methyl)(methyl)amine Hydrochloride (C₁₈H₂₄ClNO)
- Structure : Contains a benzyl ether substitution and a methylamine group.
- Properties : Molecular weight 305.84 g/mol; 95% purity .
- Key Difference : The extended benzyl ether side chain increases steric bulk compared to the target compound’s simpler ethylamine chain.
(c) ({3,5-Dimethyl-4-[(4-methylphenyl)methoxy]phenyl}methyl)(ethyl)amine Hydrochloride (C₁₉H₂₅ClNO)
Functional Group Variations
(a) 2-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)ethylamine Hydrochloride
- Structure: Oxadiazole ring replaces the phenoxy group.
- Properties : Likely exhibits enhanced hydrogen-bonding capacity due to the oxadiazole moiety .
(b) Methyl[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]amine Hydrochloride
- Structure : Combines phenyl-oxadiazole with a methylamine chain.
Data Table: Comparative Analysis of Key Compounds
Key Research Findings and Trends
Lipophilicity vs. Bioavailability : The dichloro-dimethyl groups in the target compound likely enhance membrane permeability but reduce aqueous solubility compared to dopamine .
Halogen Effects : Chlorine substituents may increase stability and receptor binding affinity, as seen in auxin analogues like 2,4-D .
Structural Modularity: Substitutions on the phenoxy ring (e.g., methyl, benzyl) or amine chain (e.g., ethyl, oxadiazole) allow tuning of physicochemical properties for specific applications .
Biological Activity
[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]amine hydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and agricultural chemistry. This article presents a comprehensive overview of its biological activity, including mechanisms of action, applications, and relevant case studies.
- Chemical Formula : C₁₀H₁₄Cl₃NO
- CAS Number : 1211497-13-0
- Molecular Weight : 253.59 g/mol
The biological activity of this compound can be attributed to its ability to interact with various biological targets. It is suggested that the compound may act as an electrophile capable of forming covalent bonds with nucleic acids and proteins, leading to alterations in cellular functions.
Electrophilic Activity
Research indicates that compounds with similar structures can act as "Michael acceptors," which can modify biological macromolecules through nucleophilic attack. This property is significant in understanding the cytotoxic effects observed in various studies .
Antimicrobial Activity
The compound has shown promising results in inhibiting the growth of various microbial strains. Its application as an acaricide has been documented, particularly against pests like Tetranychus and Panonychus species, which are detrimental to agriculture. The efficacy against these mites suggests a potential role in pest management strategies .
Cytotoxicity
Studies have demonstrated that this compound exhibits cytotoxic effects on certain cancer cell lines. For instance, its ability to induce apoptosis in specific tumor cells has been noted, indicating its potential as a chemotherapeutic agent .
Case Studies
Applications
The diverse biological activities of this compound open avenues for its application in various fields:
- Agricultural Chemistry : As an effective acaricide and insecticide.
- Pharmaceutical Development : Potential use in cancer therapy due to its cytotoxic properties.
- Biochemical Research : As a tool for studying protein modifications and cellular responses.
Q & A
Q. What are the optimal synthetic routes for [2-(2,4-dichloro-3,5-dimethylphenoxy)ethyl]amine hydrochloride, and how can reaction conditions be optimized for reproducibility?
Methodological Answer: A robust synthesis involves nucleophilic substitution between 2,4-dichloro-3,5-dimethylphenol and a halogenated ethylamine precursor. Key steps include:
- Solvent selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity .
- Base choice: Potassium carbonate (K₂CO₃) is effective for deprotonation without side reactions .
- Temperature control: Maintain 80–100°C to balance reaction rate and byproduct suppression .
- Purification: Use recrystallization with ethanol/water mixtures to isolate the hydrochloride salt .
Validate reproducibility by tracking intermediates via TLC and confirming yields >85% through gravimetric analysis.
Q. What spectroscopic techniques are most effective for characterizing this compound’s structural integrity?
Methodological Answer:
- ¹H/¹³C NMR: Assign peaks for the aromatic protons (δ 6.8–7.2 ppm) and ethylamine chain (δ 2.8–3.5 ppm). Chlorine substituents deshield adjacent protons .
- FT-IR: Confirm amine hydrochloride formation via N–H stretches (2500–3000 cm⁻¹) and C–O–C ether linkages (1200–1250 cm⁻¹) .
- XRD (if crystalline): Use SHELX software for structure refinement; compare bond lengths/angles to DFT models .
Q. How should researchers handle safety protocols for this compound given its potential hazards?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation: Perform reactions in fume hoods due to potential HCl gas release during salt formation .
- Waste disposal: Neutralize acidic residues with sodium bicarbonate before disposal in halogenated waste containers .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in novel synthetic pathways?
Methodological Answer:
- DFT calculations: Use Gaussian or ORCA to model transition states for SN2 reactions, optimizing substituent effects (e.g., electron-withdrawing Cl groups enhance electrophilicity) .
- Molecular docking: Predict interactions with biological targets (e.g., receptors) by simulating binding affinities in AutoDock Vina .
- LogD/pKa prediction: Tools like MarvinSuite estimate solubility and ionization states at physiological pH (e.g., LogD = ~0.09 at pH 7.4) to guide bioactivity studies .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
- Multi-technique cross-validation: Combine NMR, IR, and high-resolution mass spectrometry (HRMS) to distinguish between isomeric byproducts.
- Dynamic NMR: Resolve overlapping signals caused by rotational barriers in the ethylamine chain .
- Crystallographic refinement: For ambiguous cases, grow single crystals and refine using SHELXL to resolve bond-length discrepancies .
Q. How can researchers design experiments to probe the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Forced degradation studies:
- Kinetic analysis: Use Arrhenius plots to extrapolate shelf-life at 25°C from accelerated stability data.
Q. What methodologies identify and quantify trace impurities in synthesized batches?
Methodological Answer:
- HPLC-DAD/MS: Employ a C18 column with 0.1% TFA in acetonitrile/water gradients. Detect impurities at 254 nm .
- Limit tests: Compare impurity peaks (e.g., unreacted phenol precursors) against pharmacopeial standards (EP/USP) .
- Quantitative NMR (qNMR): Use maleic acid as an internal standard for absolute quantification of residual solvents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
